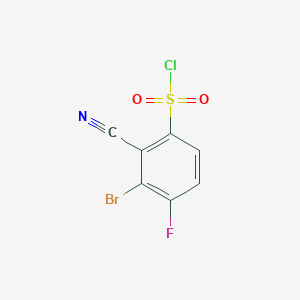

2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one

Overview

Description

“2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one” is a synthetic cathinone . Synthetic cathinones are one of the most numerous and widespread groups among novel psychoactive substances (NPS). They pose a significant threat to the health and lives of their users .

Chemical Reactions Analysis

There is limited data available on the chemical reactions involving “2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one”. It’s important to note that synthetic cathinones are a rapidly evolving group of substances, and new compounds are detected every year .Scientific Research Applications

Liquid Crystalline Polyethers Synthesis

In the realm of materials science, research led by Percec and Zuber (1992) delved into the synthesis of flexible polyethers based on conformational isomerism, which involved derivatives similar to 2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one. Their study emphasized the synthesis and characterization of polyethers derived from various halogenated and methylated phenyl ethanes, investigating their phase transition temperatures and thermodynamic parameters to understand the influence of molecular structure on liquid crystalline properties. The findings highlighted how substituents like fluorine and chlorine affect the isotropic-nematic transition temperatures and associated thermodynamic parameters, providing insights into designing novel liquid crystalline materials with tailored properties (Percec & Zuber, 1992).

Advanced Organic Synthesis Techniques

The compound and its related derivatives have also found applications in advanced organic synthesis. For instance, a study by Patrick, Rogers, and Gorrell (2002) presented a convenient method for preparing 2-fluoro-3-alkoxy-1,3-butadienes, which are valuable intermediates in organic synthesis. Their method involved the elimination of HCl from a chloro-fluoro-cyclopropane derivative, yielding the desired butadiene in high yield. This approach exemplifies the utility of halogenated compounds in facilitating the synthesis of complex organic molecules, potentially including derivatives of 2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one (Patrick, Rogers, & Gorrell, 2002).

Molecular Characterization and Theoretical Studies

Further, research on similar fluorinated and chlorinated compounds has been conducted to understand their molecular structures and properties better. Meenatchi et al. (2015) focused on the synthesis, crystal growth, and characterization of a compound closely related to 2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one. Their work involved X-ray diffraction, FT-IR, FT-Raman, and powder X-ray diffraction analyses, along with theoretical calculations to derive optimized geometry and hyperpolarizability values. Such studies are crucial for exploring the potential of halogenated compounds in optoelectronics and materials science (Meenatchi, Muthu, Rajasekar, & Meenakshisundaram, 2015).

Future Directions

The future of “2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one” and other synthetic cathinones largely depends on legislative efforts and the development of early warning systems to prevent their widespread use . Although some of the newly emerging cathinones are not widely used, they may become more popular in the future and could become a significant threat to health and life .

properties

IUPAC Name |

2-chloro-1-(4-fluoro-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEAIJCKSONGBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653463 | |

| Record name | 2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

696616-24-7 | |

| Record name | 2-Chloro-1-(4-fluoro-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415630.png)